5-{[1-(butan-2-yl)-1H-indol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(BUTAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(BUTAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Butan-2-yl Group: This step involves alkylation of the indole nitrogen using butan-2-yl bromide in the presence of a base such as potassium carbonate.
Formation of the Diazinane Ring: This is typically done through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Sulfanylidene Group: This can be achieved through thiation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets through its indole and diazinane moieties. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the diazinane ring may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Diazinane Derivatives: Compounds such as barbiturates, which contain a similar diazinane ring structure.
Uniqueness
What sets 5-{[1-(BUTAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is the combination of the indole and diazinane moieties in a single molecule, providing a unique set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-[(1-butan-2-ylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H21N3O2S/c1-5-12(2)22-11-13(14-8-6-7-9-16(14)22)10-15-17(23)20(3)19(25)21(4)18(15)24/h6-12H,5H2,1-4H3 |
InChI Key |
NEWCPHGKZOFAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.